1-Isopropyl-1H-imidazol-2-amine
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Overview
Description
1-Isopropyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the first position and an amine group at the second position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-2-amine can be synthesized through various methods, including the cyclization of amido-nitriles and the condensation of aldehydes with amines. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Substituted imidazoles.
Substitution: Various N-substituted imidazoles.
Scientific Research Applications
1-Isopropyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through interactions with proteins and nucleic acids .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazol-2-amine
- 1-Ethyl-1H-imidazol-2-amine
- 1-Propyl-1H-imidazol-2-amine
Comparison: 1-Isopropyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Biological Activity
1-Isopropyl-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an imidazole ring with an isopropyl group at the first position and an amine group at the second position. This unique structure contributes to its reactivity and interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | 1-propan-2-ylimidazol-2-amine |
Molecular Formula | C6H11N3 |
Molecular Weight | 125.17 g/mol |
CAS Number | 1056619-71-6 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating various biochemical pathways. This action is significant in the context of drug development, particularly for targeting metabolic pathways involved in disease processes.
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling and potentially leading to therapeutic effects in conditions like inflammation and infection.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. For example, studies have shown its efficacy as an adjuvant to enhance the activity of existing antibiotics against resistant strains of bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Antiparasitic Activity
Recent findings highlight the potential of this compound in antiparasitic applications. It has shown promise in inhibiting certain parasitic activities, which could lead to new treatments for diseases like malaria .
Case Studies
Several studies illustrate the compound's biological activity:
- Antimicrobial Synergy : A study screened various kinase inhibitors, including derivatives of imidazoles, revealing that this compound significantly potentiated the effects of colistin against colistin-resistant strains of Acinetobacter baumannii . The results indicated a considerable reduction in minimum inhibitory concentration (MIC) when used in combination.
- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory effects of imidazole derivatives, including this compound. The results demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
1-propan-2-ylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAPQLBKLYDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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